molecular formula C16H16O3 B13780172 2'-Propionaphthone, 1'-(acetonyloxy)- CAS No. 73826-23-0

2'-Propionaphthone, 1'-(acetonyloxy)-

Cat. No.: B13780172
CAS No.: 73826-23-0
M. Wt: 256.30 g/mol
InChI Key: SLUVVOMOPIVVKI-UHFFFAOYSA-N
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Description

2’-Propionaphthone, 1’-(acetonyloxy)-, also known as 1-(1-Acetonyloxy-2-naphthyl)-1-propanone, is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a propionaphthone group and an acetonyloxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Propionaphthone, 1’-(acetonyloxy)- typically involves the reaction of 2-naphthol with propionyl chloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Propionaphthone, 1’-(acetonyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Propionaphthone, 1’-(acetonyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Propionaphthone, 1’-(acetonyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Propionaphthone, 1’-(acetonyloxy)- is unique due to its combination of a naphthalene ring with both a propionaphthone and an acetonyloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Properties

CAS No.

73826-23-0

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-[1-(2-oxopropoxy)naphthalen-2-yl]propan-1-one

InChI

InChI=1S/C16H16O3/c1-3-15(18)14-9-8-12-6-4-5-7-13(12)16(14)19-10-11(2)17/h4-9H,3,10H2,1-2H3

InChI Key

SLUVVOMOPIVVKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=CC=CC=C2C=C1)OCC(=O)C

Origin of Product

United States

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